molecular formula C15H17N3O B1532581 2-[(3-Aminophenyl)(benzyl)amino]acetamide CAS No. 1258650-85-9

2-[(3-Aminophenyl)(benzyl)amino]acetamide

Cat. No.: B1532581
CAS No.: 1258650-85-9
M. Wt: 255.31 g/mol
InChI Key: GQFKBZIEFJCYGB-UHFFFAOYSA-N
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Description

2-[(3-Aminophenyl)(benzyl)amino]acetamide is a small organic molecule characterized by a central acetamide backbone substituted with a benzyl group and a 3-aminophenyl moiety. Its structure combines aromatic and amino functionalities, which may confer hydrogen-bonding capabilities and modulate solubility or receptor interactions.

Properties

IUPAC Name

2-(3-amino-N-benzylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-13-7-4-8-14(9-13)18(11-15(17)19)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFKBZIEFJCYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226796
Record name Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-85-9
Record name Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(3-Aminophenyl)(benzyl)amino]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features an acetamide backbone with a 3-aminophenyl and benzyl group attached. This configuration is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound exhibits potent inhibitory activity against several kinases, including CSF1R (IC50 = 5.5 nM), which is crucial in tumor growth and metastasis .
  • Cell Proliferation : In vitro studies demonstrated that the compound significantly reduces cell proliferation in sensitive cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may also modulate the activity of receptors associated with tumor growth, enhancing its therapeutic efficacy.

Study 1: Antitumor Efficacy

In a study involving PANC02 tumors, treatment with this compound resulted in a significant reduction in tumor size (62% decrease at a dose of 200 mg/kg). This effect was linked to decreased levels of CSF1R protein and tumor-associated macrophages .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at sub-micromolar concentrations, showcasing its potential as a broad-spectrum antibiotic .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

Compound NameIC50 (nM)Activity Type
This compound5.5Anticancer (CSF1R Inhibitor)
Compound A10Anticancer
Compound B20Antimicrobial

This table illustrates that this compound demonstrates superior potency compared to other tested compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-[(3-Aminophenyl)(benzyl)amino]acetamide and analogous compounds:

Compound Name Molecular Formula Key Structural Features Synthesis Highlights Applications/Findings Reference
This compound Not explicitly provided Benzylamino, 3-aminophenyl, acetamide backbone Not detailed in evidence; likely involves nucleophilic substitution or condensation Research chemical (discontinued)
2-(3-Benzyl-2-(dimethylamino)phenyl)acetamide Not explicitly provided Dimethylamino, benzyl, acetamide backbone Methylation of 2-amino-3-benzoyl phenylacetamide Impurity reference standard in parapafine quality control
2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₉H₁₈ClN₃OS Thiazol ring, 4-chlorophenyl, methyl-benzylamino Nucleophilic substitution or coupling reactions Potential enzyme targeting (structure suggests kinase or protease inhibition)
Benzimidazole-1-acetamide derivatives (e.g., 3c, 3d, 3q) Varies (e.g., C₁₆H₁₄N₄O₃) Benzimidazole core, nitro- or chloro-substituted phenyl, acetamide Condensation of 3-acetylthiophen-2-amine with acetyl halogenides Anthelmintic agents (paralyze/kill worms; superior to albendazole in some cases)
N-(3-Aminophenyl)-2-(azepan-1-yl)acetamide C₁₄H₂₁N₃O Azepane (7-membered ring), 3-aminophenyl Not detailed; likely involves alkylation of azepane with acetamide intermediates Versatile scaffold for drug discovery (high lipophilicity)
2-[1-(3-Aminophenyl)-N-methylformamido]acetamide C₁₀H₁₃N₃O₂ Formamido group, 3-aminophenyl, methyl substituent Not detailed; potential formylation of amine intermediates Research intermediate (structural simplicity for SAR studies)

Structural and Functional Insights

Aromatic vs. Heterocyclic Substituents: The target compound’s benzyl and 3-aminophenyl groups contrast with the thiazol ring in and the benzimidazole in . Heterocycles like thiazol or benzimidazole enhance π-π stacking or hydrogen bonding, often improving target affinity (e.g., antiparasitic activity in benzimidazoles) .

Amino Group Variations: The dimethylamino group in reduces polarity, favoring membrane permeability, whereas the 3-aminophenyl in the target compound may enhance solubility and hydrogen-bonding interactions .

Biological Activity :

  • Benzimidazole-1-acetamides () demonstrate potent anthelmintic effects due to their planar aromatic systems, which disrupt helminth microtubules. The target compound lacks this motif, suggesting divergent applications .
  • The thiazol-containing derivative () likely targets enzymes via halogen-bonding (Cl substituent) and hydrophobic interactions, a mechanism less feasible for the target compound .

Synthetic Accessibility: Methylation () and condensation () are common routes for acetamides. The discontinued status of the target compound () may reflect synthetic challenges, such as instability of the 3-aminophenyl group or purification hurdles .

Key Research Findings

  • Anthelmintic Superiority : Benzimidazole-1-acetamides (e.g., 3c, 3q) outperform albendazole in paralyzing and killing worms, highlighting the importance of the benzimidazole core .
  • Enzyme Inhibition Potential: The thiazol-chlorophenyl derivative () and MT1-MMP-targeting acetamide () exemplify how heterocycles and halogen atoms enhance specificity for biological targets .
  • Lipophilicity vs. Solubility Trade-offs: Azepane-containing derivatives () prioritize lipophilicity for CNS penetration, whereas the target compound’s aminophenyl group may favor aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Aminophenyl)(benzyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-Aminophenyl)(benzyl)amino]acetamide

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